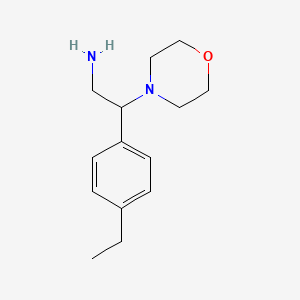

C14H22N2O

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

C14H22N2O is an organic compound that features a morpholine ring and an ethylphenyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of C14H22N2O typically involves the following steps:

Starting Materials: The synthesis begins with 4-ethylbenzaldehyde and morpholine.

Formation of Intermediate: The 4-ethylbenzaldehyde undergoes a condensation reaction with morpholine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

化学反应分析

Antioxidant Activity and Free Radical Scavenging

Lidocaine exhibits modest antioxidant properties in aqueous environments through hydrogen atom transfer (HAT) mechanisms :

Key Findings:

-

ABTS˙+ Radical Scavenging : Lidocaine shows IC₅₀ = 0.3311 mM, 200× less potent than Vitamin C but superior to bupivacaine and ropivacaine .

-

Reaction Site : The -C-H group adjacent to the carbonyl donates a hydrogen atom to peroxyl radicals (ROO˙), forming a stabilized lidocaine radical :

Lidocaine+ROO˙→Lidocaine Radical+ROOH

| Compound | IC₅₀ (ABTS˙+ Scavenging) | Mechanism |

|---|---|---|

| Lidocaine | 0.3311 mM | HAT at -C-H site |

| Vitamin C | 0.0016 mM | Electron transfer |

| Bupivacaine | 0.8912 mM | HAT at -C-H site |

Lipophilic Environments : Lidocaine’s antioxidant activity decreases 1,000× in n-octanol (simulated lipid membranes) due to unfavorable thermodynamics (ΔG > 0) .

Physicochemical Interactions in Deep Eutectic Solvents (DES)

Lidocaine’s solubility in DES is governed by hydrogen bonding and van der Waals interactions :

| Solvent Component | Interaction Type | Effect on Solubility |

|---|---|---|

| Choline Chloride | H-bond donor/acceptor | Stabilizes lidocaine |

| Glycerol | Polar interactions | Enhances dissolution |

| Urea | Dispersion forces | Reduces aggregation |

Molecular dynamics simulations reveal that lidocaine disrupts solvent networks minimally, favoring solute-solvent interactions over clustering .

Conformational Dynamics Under Extreme Conditions

Lidocaine exhibits >60 conformers due to rotational lability of its amide and ethyl groups. In supercritical CO₂ (scCO₂), pressure and temperature alter dominant conformers, affecting micronization outcomes :

-

High Pressure (100 bar) : Favors compact conformers with intramolecular H-bonds.

-

High Temperature (50°C) : Promotes extended conformers, increasing particle size during micronization .

Stability and Degradation Pathways

Lidocaine’s stability is pH-dependent. Under acidic conditions (pH < 4), hydrolysis of the amide bond occurs, yielding 2,6-dimethylaniline and diethylglycine derivatives :

Lidocaine+H3O+→2,6-Dimethylaniline+Diethylglycine

| Parameter | Value |

|---|---|

| Melting Point | 68–69°C |

| Degradation Onset | pH < 4, 40°C |

科学研究应用

Medical Applications

1.1 Local Anesthesia

Lidocaine is primarily used as a local anesthetic in various medical procedures. It works by blocking nerve signals in the body, providing temporary numbness in the targeted area.

- Formulations : Available in injectable forms, topical gels, and patches.

- Indications : Surgical procedures, dental work, and minor skin operations.

Case Study : A study involving 14 nursing mothers demonstrated the efficacy of 1% lidocaine for peripheral nerve blocks in managing migraines with no reported side effects in infants .

1.2 Cardiac Arrhythmias

Lidocaine is also employed as an antiarrhythmic agent to treat ventricular tachycardia and other heart rhythm disorders. It stabilizes cardiac membranes and reduces excitability.

- Usage : Administered intravenously during acute arrhythmia episodes.

- Effectiveness : Proven to be effective in emergency settings for rapid control of arrhythmias.

Data Table: Lidocaine's Pharmacological Targets

| Target ID | Condition | Potency (IC50) |

|---|---|---|

| CHEMBL2096682 | Cardiac arrhythmias | 240 µM |

| CHEMBL5163 | Pain management | 10.5 µM |

| CHEMBL2072 | Anesthesia | 2.0 µM |

| CHEMBL4296 | Neuropathic pain | 29.0 µM |

Pain Management

2.1 Chronic Pain Relief

Lidocaine is utilized in managing chronic pain conditions such as neuropathic pain and postherpetic neuralgia. Its effectiveness in reducing pain perception makes it a valuable tool in pain management protocols.

- Topical Applications : Lidocaine patches are commonly used for localized pain relief.

- Efficacy : Studies have shown significant reductions in pain scores among patients using lidocaine formulations compared to placebo .

Dermatological Uses

Lidocaine is frequently included in dermatological preparations for its numbing properties, particularly in cosmetic procedures.

- Applications : Used before laser treatments, biopsies, or other skin interventions.

- Safety Profile : Generally well-tolerated with minimal side effects when used appropriately.

Veterinary Medicine

Lidocaine is also applied in veterinary medicine for local anesthesia during surgical procedures on animals.

- Usage : Administered similarly to humans, ensuring safe and effective anesthesia.

- Research Findings : Studies indicate that lidocaine can be safely used in various animal species with effective outcomes .

Research Applications

Recent studies have explored lidocaine's potential beyond traditional applications:

- Cancer Research : Investigations into lidocaine's role as an adjunct therapy in cancer treatment have shown promise, particularly regarding its effects on tumor metabolism and immune modulation .

- Metabolomic Profiling : Research utilizing metabolomics has identified lidocaine's influence on metabolic pathways associated with cancer progression, suggesting its utility as a biomarker .

作用机制

The mechanism of action of C14H22N2O depends on its application:

Pharmaceuticals: It may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity.

Organic Reactions: It may act as a nucleophile or electrophile, participating in various organic transformations.

相似化合物的比较

Similar Compounds

2-(4-Methylphenyl)-2-(morpholin-4-yl)ethan-1-amine: Similar structure but with a methyl group instead of an ethyl group.

2-(4-Phenyl)-2-(morpholin-4-yl)ethan-1-amine: Lacks the ethyl substituent on the phenyl ring.

2-(4-Isopropylphenyl)-2-(morpholin-4-yl)ethan-1-amine: Contains an isopropyl group instead of an ethyl group.

Uniqueness

C14H22N2O is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.

属性

IUPAC Name |

2-(4-ethylphenyl)-2-morpholin-4-ylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-2-12-3-5-13(6-4-12)14(11-15)16-7-9-17-10-8-16/h3-6,14H,2,7-11,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXQIQGMNYWIPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CN)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。